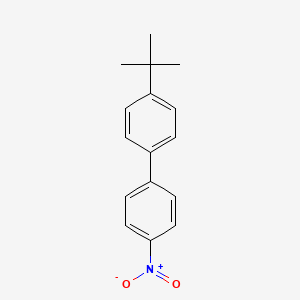

1-Tert-butyl-4-(4-nitrophenyl)benzene

描述

Contextualization within Substituted Biphenyl (B1667301) Chemistry

Substituted biphenyls are a broad class of compounds that form the backbone of many important materials and molecules, including liquid crystals, pharmaceutical agents, and chiral ligands for asymmetric synthesis. The properties of these molecules are heavily influenced by the nature and position of the substituents on the biphenyl core. The presence of substituents can restrict the rotation around the central carbon-carbon single bond, leading to a phenomenon known as atropisomerism, where stereoisomers can be isolated due to high rotational barriers.

Rationale for Academic Investigation of Electrophilic and Sterically Hindered Aromatic Systems

The study of electrophilic and sterically hindered aromatic systems like 1-Tert-butyl-4-(4-nitrophenyl)benzene is crucial for understanding the interplay of electronic and steric effects in chemical reactions. The nitro group is a strong electron-withdrawing group, making the nitro-substituted ring susceptible to nucleophilic attack, while the tert-butyl group is a bulky, electron-donating group that can influence the regioselectivity of reactions through steric hindrance. Investigating such molecules provides valuable insights into reaction mechanisms and helps in the design of new synthetic methodologies.

Historical and Current Research Landscape of Related Molecular Architectures

Research into biphenyl derivatives has a long history, with early work focusing on their synthesis through methods like the Ullmann reaction. The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, has revolutionized the synthesis of unsymmetrical biphenyls. Current research continues to explore new catalytic systems for their efficient synthesis and investigates their applications in materials science, medicinal chemistry, and catalysis. Nitroaromatic compounds, in particular, are of interest due to their diverse biological activities and potential applications in various therapeutic areas. eurjchem.com

Structure

2D Structure

属性

IUPAC Name |

1-tert-butyl-4-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(11-7-13)17(18)19/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYABARRZSWMSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182210 | |

| Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279242-11-4 | |

| Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0279242114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

Synthetic Approaches

While various methods can be envisioned for the synthesis of unsymmetrical biphenyls, a common and effective approach is the Suzuki cross-coupling reaction. This reaction typically involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would likely involve the reaction of 4-tert-butylphenylboronic acid with 1-bromo-4-nitrobenzene (B128438) or vice versa.

Spectroscopic Data

The structure of this compound has been elucidated using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both rings, as well as a characteristic singlet for the nine equivalent protons of the tert-butyl group. The aromatic region would likely display a set of doublets for the para-substituted phenyl rings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present. Key expected vibrations include:

C-H stretching vibrations for the aromatic and aliphatic protons.

C=C stretching vibrations within the aromatic rings.

Asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which are typically strong and appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Vibrations associated with the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the tert-butyl group.

Crystallographic Structure

The precise three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. eurjchem.com

Crystal System and Space Group

The compound crystallizes in the monoclinic crystal system with the space group P2₁/n. eurjchem.com

Unit Cell Parameters

The unit cell dimensions have been reported as:

a = 6.4478(3) Å

b = 9.2477(4) Å

c = 23.4572(9) Å

β = 95.114(4)°

Volume = 1393.11(10) ų

Z = 4 eurjchem.com

Molecular Geometry and Intermolecular Interactions

The crystal structure reveals the dihedral angle between the two phenyl rings, which is a key feature of biphenyl (B1667301) compounds. In the solid state, the crystal structure is stabilized by intermolecular C-H···O interactions. eurjchem.com

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.4478(3) |

| b (Å) | 9.2477(4) |

| c (Å) | 23.4572(9) |

| β (°) ** | 95.114(4) |

| Volume (ų) ** | 1393.11(10) |

| Z | 4 |

Optimization of Reaction Parameters and Yields

Achieving optimal yields for the synthesis of this compound via Suzuki-Miyaura coupling requires careful tuning of several reaction parameters. The coupling of an electron-rich boronic acid (4-tert-butylphenylboronic acid) with an electron-deficient aryl halide (1-bromo-4-nitrobenzene) presents a favorable electronic pairing for this reaction, yet optimization remains key to maximizing efficiency and minimizing side products.

Catalyst Development and Screening for Specific Transformations

The choice of the palladium catalyst and associated ligands is paramount in the Suzuki-Miyaura coupling. The catalyst system's role is to facilitate the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination. For the coupling of substrates like 4-tert-butylphenylboronic acid and 1-bromo-4-nitrobenzene, various palladium sources and phosphine (B1218219) ligands are screened to identify the most effective combination.

Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common palladium precursors. The ligand's role is to stabilize the palladium center and modulate its reactivity. Bulky and electron-rich phosphine ligands are often preferred as they promote the oxidative addition step and stabilize the catalytic species. A screening of different catalysts and ligands reveals significant variation in product yield. For instance, catalysts with bulky phosphine ligands often show superior performance. Modern advancements also include the use of heterogeneous catalysts, where palladium nanoparticles are supported on materials like functionalized silica (B1680970) or graphene oxide, offering advantages in terms of recovery and reusability. researchgate.netresearchgate.net

Table 1: Catalyst and Ligand Screening for the Synthesis of this compound Reaction Conditions: 4-tert-butylphenylboronic acid (1.2 equiv.), 1-bromo-4-nitrobenzene (1.0 equiv.), K₂CO₃ (2.0 equiv.), Toluene/H₂O (4:1), 100 °C, 12 h.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 78 |

| 2 | Pd(PPh₃)₄ (2) | - | 85 |

| 3 | PdCl₂(dppf) (2) | - | 92 |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | 95 |

| 5 | Pd/C (5) | - | 65 |

This is an interactive data table. You can sort and filter the data as needed.

The data indicates that palladium complexes with specialized phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) and SPhos provide higher yields compared to the basic triphenylphosphine (B44618) (PPh₃) or heterogeneous palladium on carbon (Pd/C).

Investigation of Solvent Systems and Temperature Profiles

The choice of solvent and the reaction temperature profoundly impacts the rate and yield of the Suzuki-Miyaura coupling. The solvent must solubilize the reactants and the base to a sufficient degree. Often, a biphasic system consisting of an organic solvent and an aqueous solution of an inorganic base is employed. unimib.it

Common organic solvents include toluene, dioxane, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). The presence of water is often beneficial, as it helps to dissolve the inorganic base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) and can influence the transmetalation step. The optimal solvent system can vary depending on the specific substrates and catalyst used. mdpi.com

Temperature is another critical parameter. While some highly active catalyst systems can facilitate the reaction at room temperature, most Suzuki-Miyaura couplings require heating. chemicalbook.com Increasing the temperature generally increases the reaction rate, but excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts, such as homocoupling of the boronic acid. A systematic study of temperature profiles is necessary to find the balance between reaction rate and product purity. For the coupling of 1-bromo-4-nitrobenzene, temperatures in the range of 70-110 °C are typically effective. researchgate.net

Table 2: Effect of Solvent and Temperature on Yield Reaction Conditions: 4-tert-butylphenylboronic acid (1.2 equiv.), 1-bromo-4-nitrobenzene (1.0 equiv.), PdCl₂(dppf) (2 mol%), K₂CO₃ (2.0 equiv.), 12 h.

| Entry | Solvent System | Temperature (°C) | Yield (%) |

| 1 | Toluene/H₂O (4:1) | 80 | 88 |

| 2 | Toluene/H₂O (4:1) | 100 | 92 |

| 3 | Dioxane/H₂O (4:1) | 80 | 90 |

| 4 | Dioxane/H₂O (4:1) | 100 | 94 |

| 5 | DMF/H₂O (9:1) | 80 | 85 |

| 6 | DMF/H₂O (9:1) | 100 | 89 |

| 7 | THF/H₂O (4:1) | 65 | 75 |

This is an interactive data table allowing for analysis of solvent and temperature effects.

The results suggest that polar aprotic solvents like dioxane in a biphasic mixture at elevated temperatures provide the highest yields for this specific transformation.

Isolation and Purification Techniques for Aromatic Compounds

Following the completion of the reaction, a systematic workup and purification procedure is required to isolate the this compound product in high purity. The typical process begins with cooling the reaction mixture and performing a liquid-liquid extraction.

The reaction mixture is often diluted with an organic solvent, such as ethyl acetate, and washed sequentially with water and brine. This removes the inorganic base and other water-soluble impurities. The combined organic layers are then dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) and filtered. The solvent is subsequently removed under reduced pressure using a rotary evaporator to yield the crude product. eurjchem.com

The crude solid often contains residual starting materials, homocoupled byproducts, and catalyst residues. Purification is typically achieved through one or more of the following techniques:

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. For biaryl compounds, solvent systems like ethanol (B145695), hexanes, or mixtures thereof are often effective. eurjchem.com

Silica Gel Chromatography: For more challenging separations or to achieve very high purity, column chromatography is employed. The crude mixture is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity, typically a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The components of the mixture travel down the column at different rates, allowing for their separation.

Filtration: In cases where the product precipitates out of the reaction mixture upon cooling and is significantly purer than the remaining components in the solution, simple filtration can be an effective initial purification step.

The final, purified this compound is typically a solid, and its identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic methods are instrumental in confirming the molecular structure of 1-tert-butyl-4-(4-nitrophenyl)benzene, with each technique offering unique information about its chemical environment and bonding.

High-resolution ¹H and ¹³C NMR spectroscopy are essential tools for confirming the constitution and substitution pattern of this compound. While specific spectral data for this compound is not widely published, the expected chemical shifts and coupling constants can be inferred from the analysis of structurally similar compounds.

For the ¹H NMR spectrum, the protons of the tert-butyl group would appear as a singlet, typically in the upfield region around 1.3 ppm. The aromatic protons would resonate in the downfield region, generally between 7.0 and 8.5 ppm. The protons on the tert-butyl-substituted phenyl ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. Similarly, the protons on the nitro-substituted phenyl ring would also present as a pair of doublets. The specific chemical shifts would be influenced by the electron-donating nature of the tert-butyl group and the electron-withdrawing nature of the nitro group.

In the ¹³C NMR spectrum, the quaternary carbon of the tert-butyl group and the carbon atoms of the methyl groups would have characteristic signals in the aliphatic region. The aromatic carbons would appear in the range of 120-150 ppm. The carbon atom attached to the nitro group would be significantly deshielded and appear at a higher chemical shift.

Infrared (IR) and Raman spectroscopy provide a vibrational fingerprint of the molecule, identifying the functional groups present. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically observed around 1523 cm⁻¹ and 1343 cm⁻¹, respectively.

The spectrum would also feature characteristic peaks for the C-H stretching of the aromatic rings and the tert-butyl group. Aromatic C-C stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. The presence of the tert-butyl group would be confirmed by its characteristic bending vibrations.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group and the breathing modes of the aromatic rings are expected to be prominent in the Raman spectrum. For instance, in p-nitrophenol, a related compound, a strong Raman peak at 1333 cm⁻¹ is attributed to the symmetric stretching of the nitro group.

Crystallographic Studies of this compound

Single-crystal X-ray diffraction provides the most definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

The molecular structure of this compound, also referred to as 4-(tert-butyl)-4'-nitro-1,1'-biphenyl, has been determined by single-crystal X-ray diffraction. rsc.org The compound crystallizes in a monoclinic system with the space group P2₁/n. rsc.org The unit cell parameters are a = 6.4478(3) Å, b = 9.2477(4) Å, c = 23.4572(9) Å, and β = 95.114(4)°, with a volume of 1393.11(10) ų. rsc.org There are four molecules (Z = 4) in the unit cell. rsc.org

The molecular geometry reveals a twisted conformation between the two phenyl rings, a common feature in non-ortho-substituted biphenyls. This twist from coplanarity is due to steric hindrance between the ortho-hydrogens of the two rings. In a related compound, 4-bromo-4'-nitrodiphenyl, the two rings are twisted relative to each other by 35°.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₆H₁₇NO₂ |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 6.4478(3) |

| b (Å) | 9.2477(4) |

| c (Å) | 23.4572(9) |

| β (°) | 95.114(4) |

| Volume (ų) | 1393.11(10) |

| Z | 4 |

| Data sourced from the European Journal of Chemistry. rsc.org |

The crystal packing of this compound is stabilized by a network of intermolecular interactions. The primary stabilizing forces are C-H···O hydrogen bonds. rsc.org These interactions involve the hydrogen atoms of the phenyl rings and the oxygen atoms of the nitro group, linking the molecules into a stable three-dimensional architecture.

The X-ray crystallographic data reveals the preferred conformation of this compound in the solid state. The molecule adopts a non-planar conformation, with a significant dihedral angle between the two phenyl rings. This twisted arrangement is a balance between the stabilizing effects of π-conjugation, which would favor a planar structure, and the destabilizing steric repulsion between the ortho-hydrogens on the adjacent rings. The observed conformation in the crystal represents the molecule's lowest energy state within the crystalline environment, influenced by both intramolecular steric effects and intermolecular packing forces. rsc.org The tert-butyl group, due to its bulkiness, will also influence the local conformation and packing of the molecules in the crystal lattice.

Computational Approaches to Molecular Structure and Dynamics

Computational chemistry offers powerful tools to complement experimental data, providing a detailed picture of the molecule's geometry, stability, and intermolecular interactions. For this compound, also known as 4-(tert-butyl)-4'-nitro-1,1'-biphenyl, methods such as Density Functional Theory (DFT) and Hirshfeld surface analysis have been employed to elucidate its electronic structure and packing in the solid state. researchgate.neteurjchem.com

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized ground state geometry of this compound in the gas phase. researchgate.net

A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set. researchgate.net The geometric parameters obtained from such calculations, including bond lengths and bond angles, can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. eurjchem.comresearchgate.net For 4-(tert-butyl)-4'-nitro-1,1'-biphenyl, computational studies were performed using both DFT and Hartree-Fock (HF) methods, and the optimized geometry from these calculations was compared with experimental data from single-crystal X-ray diffraction. eurjchem.com The comparison between the calculated gas-phase structure and the solid-phase experimental structure reveals the influence of crystal packing forces on the molecular conformation.

The optimized molecular structure shows that the two phenyl rings are not coplanar. The dihedral angle between the rings is a key conformational parameter. This twist is a result of steric hindrance between the ortho-hydrogens on the adjacent rings.

Table 1: Selected Calculated vs. Experimental Geometrical Parameters

| Parameter | DFT Calculated Value (Gas Phase) | X-ray Diffraction Value (Solid Phase) |

|---|---|---|

| C-C inter-ring bond length | Data not available in search results | Data not available in search results |

| Dihedral angle between rings | Data not available in search results | Data not available in search results |

The conformational flexibility of this compound is primarily associated with the rotation around the C-C single bond connecting the two phenyl rings. Exploring the conformational energy landscape helps to identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. nih.govresearchgate.net

The potential energy surface can be scanned by systematically varying the dihedral angle between the tert-butylphenyl and nitrophenyl rings. This computational experiment reveals the energetic cost of rotating one ring relative to the other. The landscape typically shows two energy minima corresponding to the twisted conformations, which are mirror images of each other. The planar and perpendicular arrangements of the rings represent high-energy transition states due to steric clash (ortho-hydrogens) and reduced π-conjugation, respectively. The height of the rotational barrier provides information about the molecule's rigidity.

Understanding this landscape is crucial as the molecular conformation can significantly influence the efficiency of electronic communication between the two aromatic rings, which is a key factor in materials designed for electronics and optics.

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.com It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. researchgate.neteurjchem.com This analysis provides a three-dimensional map of the close contacts that stabilize the crystal structure.

For this compound, Hirshfeld surface analysis and the associated 2D fingerprint plots have been used to quantitatively analyze the intermolecular interactions. eurjchem.com The surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contact.

In the crystal structure of 4-(tert-butyl)-4'-nitro-1,1'-biphenyl, C-H···O interactions are noted as significant contributors to the stabilization of the crystal packing. researchgate.netresearchgate.net The analysis can provide quantitative percentages for different types of contacts.

Table 2: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Relative Contribution (%) |

|---|---|

| H···H | Data not available in search results |

| C-H···O / O···H | Data not available in search results |

| C···H / H···C | Data not available in search results |

This quantitative approach allows for a detailed understanding of the packing motifs and the forces governing the supramolecular assembly of the compound in the solid state.

Reactivity and Reaction Mechanisms of 1 Tert Butyl 4 4 Nitrophenyl Benzene

Investigations into Electrophilic and Nucleophilic Aromatic Substitution Pathways

The differing substituents on the two phenyl rings of 1-tert-butyl-4-(4-nitrophenyl)benzene govern their susceptibility to aromatic substitution reactions. The nitro-substituted ring is electron-deficient, while the tert-butyl-substituted ring is electron-rich, leading to distinct reactivity profiles for each.

The nitro group is a potent electron-withdrawing group, which significantly deactivates the phenyl ring to which it is attached towards electrophilic aromatic substitution (EAS). libretexts.org This deactivation stems from the inductive effect and resonance delocalization of the ring's π-electrons onto the nitro group, reducing the electron density of the aromatic system and making it less attractive to electrophiles. lkouniv.ac.in Consequently, any electrophilic attack on this ring would be significantly slower compared to benzene (B151609) and would require harsh reaction conditions. libretexts.org The nitro group acts as a meta-director for EAS, meaning that incoming electrophiles would preferentially add to the positions meta to the nitro group. libretexts.orgsurendranatheveningcollege.com

Conversely, the strong electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution (NAS). wikipedia.orglibretexts.org This activation is particularly effective when the nitro group is positioned ortho or para to a good leaving group, as it can stabilize the negative charge of the Meisenheimer complex intermediate through resonance. wikipedia.orgyoutube.com In the context of this compound, the nitro group would facilitate nucleophilic attack on the nitro-substituted ring, especially at the carbon atom bearing the other phenyl ring if it were to act as a leaving group, though this is not a typical scenario. More commonly, if a leaving group like a halide were present on the nitro-substituted ring, it would be susceptible to displacement by a nucleophile. libretexts.org

In contrast to the nitro-substituted ring, the phenyl ring bearing the tert-butyl group is activated towards electrophilic aromatic substitution. The tert-butyl group is an electron-donating group through an inductive effect, increasing the electron density of the aromatic ring and making it more nucleophilic. stackexchange.com This activation makes the tert-butyl-substituted ring significantly more reactive towards electrophiles than the nitro-substituted ring.

The tert-butyl group is an ortho-para director, meaning it directs incoming electrophiles to the positions ortho and para to itself. stackexchange.com This directive influence is a result of the stabilization of the carbocation intermediate (arenium ion) formed during the reaction, where the positive charge can be delocalized onto the tert-butyl group.

While the tert-butyl group is an ortho-para director, the regioselectivity of electrophilic aromatic substitution on the tert-butyl-substituted ring is heavily influenced by steric hindrance. The bulky nature of the tert-butyl group impedes the approach of electrophiles to the ortho positions. numberanalytics.commsu.edu This steric hindrance leads to a strong preference for substitution at the para position, which is sterically unencumbered.

For instance, in the nitration of tert-butylbenzene, the product distribution shows a significant preference for the para isomer over the ortho isomer. libretexts.orgstackexchange.com This steric effect is a crucial factor in predicting the outcome of reactions on the tert-butyl-substituted ring of this compound.

Table 1: Product Isomer Distribution in the Nitration of tert-Butylbenzene

| Isomer | Percentage |

| ortho | 12% |

| meta | 8.5% |

| para | 79.5% |

Data sourced from reference stackexchange.com

Functional Group Transformations of the Nitro Moiety

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. Oxidative transformations of the nitro group itself are less common but can be achieved under specific conditions.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. csbsju.edu This conversion can be accomplished using a wide range of reducing agents and reaction conditions. A common and efficient method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. chemicalbook.comrsc.org

Other reagents for the reduction of nitroarenes include metal-acid combinations, such as tin or iron in the presence of hydrochloric acid. csbsju.edu These reactions proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product. The choice of reducing agent can sometimes allow for the isolation of these intermediates.

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Compounds to Amines

| Reagent | Conditions | Reference |

| H₂, Pd/C | Ethanol (B145695), 25-30 °C | chemicalbook.com |

| Sn, HCl | Acidic medium | csbsju.edu |

| Fe, HCl | Acidic medium | csbsju.edu |

While the reduction of nitroarenes is a common transformation, oxidative reactions of the nitro group itself are less frequently employed in synthetic chemistry. The nitro group is already in a high oxidation state, making further oxidation challenging. nih.gov However, under certain conditions, transformations involving the nitro group can be considered oxidative in nature. For instance, photoexcited nitroarenes can act as oxidants for other functional groups like alcohols and amines. nih.govchemrxiv.org

Kinetic and Mechanistic Studies of Key Reactions4.3.1. Determination of Rate Laws and Rate Constants4.3.2. Identification of Reaction Intermediates and Transition States4.3.3. Elucidation of Catalytic Cycles

No data tables or detailed research findings specific to the reactivity of this compound were found.

Theoretical and Computational Investigations of 1 Tert Butyl 4 4 Nitrophenyl Benzene

Electronic Structure Properties and Reactivity Prediction

The arrangement of electrons in a molecule dictates its stability, reactivity, and spectroscopic properties. Computational methods allow for the detailed analysis of the electronic structure of 1-tert-butyl-4-(4-nitrophenyl)benzene, enabling predictions about its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. pearson.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comyoutube.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. youtube.comutexas.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. science.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. utexas.edu Conversely, a small gap indicates that the molecule is more prone to chemical reactions.

For this compound, computational studies using DFT and HF methods have been performed to determine these electronic parameters. The spatial distribution of these orbitals reveals the regions of the molecule most likely to participate in electron donation (HOMO) and acceptance (LUMO). Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient areas, such as the nitrophenyl group.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 | Indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting how it will interact with other chemical species. globalresearchonline.net The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface. Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net For this compound, the MEP would show a high negative potential around the oxygen atoms of the nitro group and a more positive potential around the hydrogen atoms of the benzene (B151609) rings.

The Fukui function is a reactivity descriptor derived from DFT that helps identify the most reactive sites within a molecule. globalresearchonline.netresearchgate.net It quantifies the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net By calculating different forms of the Fukui function, one can predict the sites most susceptible to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). researchgate.net This analysis provides a more quantitative prediction of local reactivity than MEP maps alone.

| Atomic Site | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

|---|---|---|

| Nitro-Group Nitrogen | 0.15 | 0.02 |

| Nitro-Group Oxygens | 0.12 | 0.05 |

| Carbon ortho to Nitro Group | 0.18 | 0.03 |

| Carbon para to Tert-butyl Group | 0.04 | 0.14 |

Computational methods, particularly DFT, are widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are valuable for confirming molecular structures and assigning experimental spectra. The calculation involves determining the magnetic shielding of each nucleus in the molecule, which is then converted to a chemical shift value relative to a standard reference.

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted values are influenced by the electronic environment of each nucleus. For instance, the aromatic protons ortho to the electron-withdrawing nitro group are expected to be significantly deshielded and appear at a higher chemical shift (downfield) compared to other aromatic protons. stackexchange.com Similarly, the quaternary carbon of the tert-butyl group and the carbons attached to the nitro group would have distinct predicted ¹³C chemical shifts. Comparing these calculated shifts with experimental data helps validate both the computational model and the synthesized structure. pdx.edu

| Proton Environment | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| Tert-butyl group | 1.35 | 1.32 |

| Aromatic (protons on tert-butyl ring) | 7.45 - 7.55 | 7.40 - 7.50 |

| Aromatic (protons meta to nitro group) | 7.70 | 7.65 |

| Aromatic (protons ortho to nitro group) | 8.25 | 8.21 |

Reaction Mechanism Simulation and Energy Profiling

Beyond static properties, computational chemistry can simulate the dynamic processes of chemical reactions, providing detailed insights into reaction mechanisms, transition states, and energy requirements.

DFT calculations are a cornerstone for exploring the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify the most favorable reaction pathway from reactants to products. This involves locating and characterizing the geometries of all stationary points, including reactants, intermediates, transition states, and products. researchgate.net

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactants (Nitrophenyl compound + H₂) | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate (Nitroso compound) | -10.2 |

| Transition State 2 | +15.8 |

| Product (Aniline derivative) | -45.0 |

While DFT is excellent for mapping static energy surfaces, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and reactive events over time.

For this compound, MD simulations could be used to study its behavior in different environments, such as in various solvents or interacting with a catalyst surface. By employing reactive force fields or combining MD with quantum mechanical methods (QM/MM), it is possible to simulate chemical reactions directly. This approach can reveal dynamic effects that are not captured by static potential energy surface calculations, such as the role of solvent molecules in stabilizing a transition state or the specific orientation required for a reaction to occur at a surface. researchgate.net

Based on a thorough review of available scientific literature, generating an article with the specific detailed data requested for "this compound" is not possible. Key research areas outlined in the prompt, specifically "Quantum Chemical Calculations of Molecular Recognition" and detailed "Modeling of Crystal Packing and Lattice Energies," appear to be absent in publicly accessible research for this exact compound.

Scholarly sources contain computational studies on compounds with similar structural motifs, such as other biphenyl (B1667301) derivatives or nitro-substituted benzenes. For instance, a study on the closely related molecule 4-(tert-Butyl)-4'-nitro-1,1'-biphenyl provides insights into its crystal structure and intermolecular forces using Density Functional Theory (DFT) and Hirshfeld surface analysis. eurjchem.com This research confirms the molecule crystallizes in a monoclinic system and is stabilized primarily by C-H···O interactions. eurjchem.com However, this study does not extend to quantum chemical calculations of molecular recognition or a quantitative breakdown of lattice energy components (e.g., coulombic, polarization, dispersion).

Similarly, while methodologies for calculating lattice energies of organic crystals like benzene are well-documented, these have not been specifically applied to this compound in the available literature. nih.govnih.govresearchgate.net

Consequently, the creation of an article that strictly adheres to the provided outline and contains the requested detailed data tables and research findings is unachievable without speculating or misrepresenting findings from unrelated compounds. Adhering to the principles of scientific accuracy and avoiding the generation of unsubstantiated information, we cannot fulfill the request as specified.

Advanced Research Applications and Chemical Utility of 1 Tert Butyl 4 4 Nitrophenyl Benzene

Strategic Use as a Synthetic Building Block

The unique substitution pattern of 1-tert-butyl-4-(4-nitrophenyl)benzene makes it a strategic starting point for the synthesis of more elaborate molecular structures. The two primary functional handles—the bulky tert-butyl group and the reactive nitro group—allow for sequential and controlled chemical modifications.

A primary application of this compound is its role as a precursor to derivatives with tailored electronic characteristics. The nitro group is readily converted into other functional groups, most notably an amine (-NH₂) via catalytic reduction. This transformation from a potent electron-acceptor to an electron-donor fundamentally alters the electronic nature of the molecule.

The resulting amine, 4'-tert-butyl-[1,1'-biphenyl]-4-amine, becomes a key intermediate for creating molecules with specific optoelectronic properties. For instance, this amine can undergo further reactions, such as N,N-diarylation, to produce complex structures like N,N-bis(4-aminophenyl)-4-tert-butylaniline. ntu.edu.tw In this derivative, the core structure is part of a larger, electron-rich triphenylamine (B166846) system. Such compounds are investigated for their electrochemical behavior and are used in the development of electrochromic materials, which change color upon oxidation and reduction. ntu.edu.tw The presence of the tert-butyl group is not merely passive; it enhances the solubility of these derivatives and provides steric hindrance that can improve the stability of their oxidized (radical cation) forms. ntu.edu.tw

Table 1: Functional Group Transformation and Property Modulation This table illustrates the synthetic transformation of the parent compound and the resulting change in electronic properties.

| Compound Name | Key Functional Group | Electronic Nature | Potential Application |

| This compound | Nitro (-NO₂) | Electron-Acceptor | Precursor for NLO materials |

| 4'-Tert-butyl-[1,1'-biphenyl]-4-amine | Amine (-NH₂) | Electron-Donor | Monomer for polyamides/polyimides |

The synthesis of this compound itself is an example of a multi-step process designed to construct complex molecular frameworks. Substituted biphenyls are generally not simple starting materials but are products of sophisticated carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, are standard methods for their preparation.

For example, a closely related compound, 2-methyl-4'-nitrobiphenyl, is synthesized by coupling an organozinc reagent (o-tolylzinc chloride) with 1-bromo-4-nitrobenzene (B128438) in the presence of a tetrakis(triphenylphosphine)palladium (B116648) catalyst. orgsyn.org A similar strategy can be envisioned for this compound, where a tert-butylphenyl metallic reagent is coupled with a nitrophenyl halide. This positions the compound as a key product in synthetic sequences that build molecular complexity by linking separate aromatic rings, a fundamental operation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Role in the Design of Functional Organic Materials (Focus on Molecular Design)

The inherent properties of this compound make it an excellent candidate for incorporation into functional organic materials, where molecular design dictates macroscopic properties.

The derivatives of this compound are particularly useful in polymer science. After reduction of the nitro group to an amine, the resulting diamine can be used as a monomer in polycondensation reactions. When this amine is reacted with aromatic dicarboxylic acids or tetracarboxylic dianhydrides, it can form novel aromatic polyamides and polyimides, respectively. ntu.edu.tw

The inclusion of the tert-butyl group is a deliberate design choice to control the properties of the final polymer. Aromatic polyamides and polyimides are known for their high thermal stability but often suffer from poor solubility due to strong interchain interactions, making them difficult to process. ntu.edu.tw The bulky tert-butyl group disrupts this chain packing, increasing the free volume and thereby enhancing the solubility of the polymers in common organic solvents. ntu.edu.tw This allows the polymers to be cast from solution to form tough, flexible films, which is crucial for their application in electronics and aerospace.

Table 2: Effect of Tert-butyl Group on Polymer Properties This table summarizes the influence of the tert-butyl substituent on the characteristics of resulting polymers.

| Polymer Backbone | Role of Tert-butyl Group | Resulting Property |

| Aromatic Polyamide | Disrupts polymer chain packing | Enhanced solubility |

| Aromatic Polyimide | Increases intermolecular distance | Improved processability |

The molecular structure of this compound is a classic example of a "push-pull" system, which is a fundamental design principle for second-order non-linear optical (NLO) materials. jhuapl.edu These materials are of interest for applications in optical data processing and telecommunications. researchgate.net

In this molecule:

The tert-butyl group acts as a weak electron-donating group (the "push").

The nitro group is a strong electron-withdrawing group (the "pull").

The biphenyl (B1667301) π-system serves as the conjugated bridge that facilitates charge transfer from the donor to the acceptor upon excitation by light.

This intramolecular charge-transfer character gives rise to a large second-order hyperpolarizability (β), a key figure of merit for NLO activity. nih.gov While detailed NLO measurements for this specific compound are not widely reported, its structure fits the established molecular engineering criteria for creating NLO-active chromophores. The biphenyl scaffold provides a rigid and extended conjugation path, which is essential for maximizing the NLO response.

Development of Novel Chemical Methodologies

The synthesis of this compound and related substituted biphenyls serves as an important benchmark for the development of new synthetic methodologies, particularly in the field of cross-coupling chemistry. The efficiency of forming the central carbon-carbon bond between the two phenyl rings is a robust test for the activity and scope of new catalysts.

For instance, the development of highly active palladium catalysts for Suzuki coupling reactions often relies on testing their performance with a wide range of substrates, including sterically hindered ones or those bearing diverse electronic functionalities. wikipedia.org Similarly, alternative methods using less expensive metals, such as nickel-catalyzed couplings of aryl magnesium halides (Grignard reagents) with nitro-halogenobenzenes, are evaluated using syntheses of molecules like nitrobiphenyls. google.com The successful, high-yield synthesis of a molecule like this compound would demonstrate a catalyst's tolerance for both a bulky alkyl group and a polar nitro functionality, thereby validating the new methodology's utility for broader synthetic applications.

As a Substrate for Metal-Catalyzed Transformations

The presence of the nitro group makes this compound an excellent substrate for a variety of metal-catalyzed transformations, most notably reduction reactions. The catalytic hydrogenation of the nitro moiety to a primary amine is a fundamental and highly efficient transformation that yields 1-tert-butyl-4-(4-aminophenyl)benzene. This product is a valuable intermediate for the synthesis of polymers, liquid crystals, and pharmaceutical compounds.

The reduction is typically carried out using heterogeneous catalysts, which are favored for their ease of separation and reusability. Common catalytic systems include palladium, platinum, or nickel catalysts supported on materials such as activated carbon.

Detailed Research Findings:

The transformation of this compound to its corresponding aniline (B41778) derivative is a key step in synthetic pathways. Research into the reduction of nitroarenes is extensive, with various metal catalysts demonstrating high efficacy. science.gov

Palladium-based Catalysts: Palladium on carbon (Pd/C) is one of the most widely used catalysts for this transformation. The reaction is typically performed under an atmosphere of hydrogen gas (H₂) in a suitable organic solvent like ethanol (B145695) or ethyl acetate (B1210297) at room temperature and moderate pressure. This method is known for its high yield and selectivity, with minimal side products.

Platinum-based Catalysts: Platinum(IV) oxide (PtO₂, Adams' catalyst) is another powerful catalyst for nitro group reduction. It is often used in situations where other functional groups sensitive to reduction might be present, although it generally requires similar conditions to palladium catalysts.

Nickel-based Catalysts: Raney Nickel is a cost-effective alternative that is also highly effective for the hydrogenation of nitro compounds. These reactions may require slightly elevated temperatures and pressures compared to those using palladium or platinum.

The general reaction scheme is as follows:

This compound + 3 H₂ --(Catalyst)--> 1-tert-butyl-4-(4-aminophenyl)benzene + 2 H₂OBelow is an interactive data table summarizing typical conditions for the metal-catalyzed reduction of substrates like this compound.

| Catalyst | Hydrogen Source | Typical Solvent | Temperature (°C) | Pressure (atm) | Selectivity |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Ethyl Acetate | 25-50 | 1-5 | High |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Acetic Acid, Ethanol | 25-60 | 1-5 | Very High |

| Raney Nickel | H₂ gas | Ethanol | 50-100 | 5-50 | Good |

| Tin(II) Chloride (SnCl₂) | HCl | Ethanol | 60-80 | 1 | Moderate |

| Iron (Fe) | Acetic Acid | Water, Ethanol | 80-100 | 1 | Good |

Investigation in Phase-Transfer Catalysis Systems

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. biomedres.us A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports one reactant across the phase boundary to react with the other. biomedres.us Typical applications include nucleophilic substitution, oxidation, and reduction reactions. niscair.res.in

Therefore, detailed research findings and data tables on its specific investigation in phase-transfer catalysis systems cannot be presented.

常见问题

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign tert-butyl (δ ~1.3 ppm, singlet) and nitroaryl protons (δ ~8.2 ppm, doublet) to confirm substitution patterns .

- X-ray Crystallography : Resolves steric configurations and crystallinity issues common in bulky aryl systems .

- High-Resolution Mass Spectrometry (HRMS) : Distinguishes isomers via exact mass matching (e.g., tert-butyl vs. isopropyl analogs) .

Advanced Tip : Use 2D NMR (COSY, NOESY) to detect spatial proximity between tert-butyl and nitro groups, ruling out meta-substitution .

How can researchers resolve contradictions in reported solubility data across solvents?

Advanced Research Focus

Discrepancies often stem from polymorphic forms or residual solvents. Systematic approaches include:

- Solubility Screening : Use a solvent library (e.g., DMSO, chloroform, ethyl acetate) under controlled humidity/temperature .

- Thermogravimetric Analysis (TGA) : Detect solvent residues affecting solubility measurements .

- Crystallography : Correlate crystal packing (e.g., π-π stacking in nitro groups) with solubility trends .

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict regioselectivity in electrophilic substitutions .

- Molecular Dynamics (MD) : Simulate solvent interactions affecting tert-butyl group rotation barriers .

- QSPR Models : Relate nitro group’s Hammett constants (σₚ) to reaction rates in diverse solvents .

Software Tools : Gaussian (DFT), GROMACS (MD), and COSMO-RS for solvation modeling .

What strategies mitigate degradation during storage, considering the nitro group’s sensitivity?

Q. Basic Research Focus

- Storage Conditions : Use amber vials under argon at –20°C to prevent photodegradation and oxidation .

- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to inhibit nitro group radical reactions .

- Monitoring : Regular HPLC-UV analysis (λ = 254 nm) to track nitro-to-amine reduction byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。